molecular formula C9H7NO B1148545 1H-indole-3-carbaldehyde CAS No. 1228547-52-1

1H-indole-3-carbaldehyde

Cat. No.: B1148545
CAS No.: 1228547-52-1
M. Wt: 145
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Description

1H-Indole-3-carbaldehyde (CAS 487-89-8), also known as indole-3-aldehyde or 3-formylindole, is a high-purity, crystalline solid with a molecular weight of 145.16 g/mol and a melting point of 193-199°C . This compound is a versatile building block in organic synthesis and a biologically significant metabolite of dietary L-tryptophan produced by human gastrointestinal bacteria, such as Lactobacillus species . In research, this compound is a valuable precursor in chemical synthesis. It is used in multicomponent reactions, such as the microwave-assisted synthesis of 4-(3-indolyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine . Its structure also allows for further functionalization, including oxidation to indole-3-carboxylic acid or condensation in reactions like the Henry reaction to form 3-nitrovinyl indole . Biologically, it acts as an agonist of the aryl hydrocarbon receptor (AhR) in intestinal immune cells. This engagement stimulates the production of interleukin-22 (IL-22), a cytokine crucial for maintaining mucosal reactivity and barrier function . Studies also indicate that indole-3-carbaldehyde possesses inherent antifungal properties, contributing to protection against pathogens like those causing chytridiomycosis in amphibians . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

CAS No.

1228547-52-1

Molecular Formula

C9H7NO

Molecular Weight

145

Origin of Product

United States

Biosynthesis and Biotransformation Pathways of 1h Indole 3 Carbaldehyde

Endogenous Formation of 1H-Indole-3-carbaldehyde in Biological Systems

This compound, also known as indole-3-aldehyde, is a significant metabolite derived from the essential amino acid L-tryptophan. Its formation in biological systems occurs through various pathways involving microorganisms, plant enzymes, and the transformation of other indole-containing compounds.

The human gastrointestinal tract harbors a complex community of microbes that play a crucial role in metabolizing dietary components. Dietary L-tryptophan is a primary substrate for gut microbiota, which can convert it into a variety of bioactive indole (B1671886) derivatives, including this compound. nih.govwikipedia.org This conversion is a key part of the direct transformation pathway of tryptophan metabolism mediated by gut bacteria. nih.gov

Species belonging to the Lactobacillus genus, in particular, are known to metabolize tryptophan into this compound. wikipedia.org This microbial synthesis is significant as the resulting this compound acts as a ligand for the aryl hydrocarbon receptor (AhR) in intestinal immune cells. This interaction stimulates the production of interleukin-22, a cytokine involved in maintaining mucosal homeostasis and barrier function. wikipedia.org The production of this compound and other tryptophan metabolites by the gut microbiota is essential for gut and systemic homeostasis. nih.govnih.gov

The biosynthesis of this compound can also occur via the enzymatic transformation of other indole compounds, most notably indole-3-acetic acid (IAA), a common plant auxin. ekb.egnih.gov Early research demonstrated that crude enzyme preparations from etiolated pea seedlings could facilitate the biotransformation of IAA into this compound. ekb.egresearchgate.net This process is catalyzed by IAA oxidase, an enzyme that facilitates the oxidative decarboxylation of IAA. nih.gov

In the plant Arabidopsis thaliana, the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) is involved in the oxidation of this compound to indole-3-carboxylic acid. nih.govresearchgate.net While this is the reverse of the formation from the acid, it highlights the central role of aldehyde oxidases in the metabolism of indole aldehydes and acids in plants. Another enzyme, Cytochrome P450 (CYP) 71B6, can convert indole-3-acetonitrile (B3204565) into this compound. nih.govresearchgate.net

Beyond the gut microbiome, various other fungi and bacteria are capable of synthesizing this compound. unifi.itnih.gov This compound is a recognized bioactive metabolite in many microbial species. unifi.it For instance, the bacterium Janthinobacterium lividum, found on the skin of some amphibians, produces this compound, which contributes to protection against the fungal disease chytridiomycosis due to its antifungal properties. wikipedia.org The compound has also been identified as a metabolite in organisms such as Lactarius subplinthogalus and Arthrographis. nih.gov

Fungal enzymes can also play a role in detoxification processes that lead to the formation of this compound. A brassinin (B1667508) detoxifying oxidase, for example, has been purified from the blackleg fungus Leptosphaeria maculans, which converts a plant phytoalexin into the less toxic this compound. mdpi.com

Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. Certain microorganisms have evolved mechanisms to detoxify these compounds. One such mechanism involves the biotransformation of indole-containing phytoalexins into this compound. mdpi.com

A well-documented example is the detoxification of brassinin, a phytoalexin found in cruciferous plants. The fungal pathogen Leptosphaeria maculans produces an oxidase enzyme that transforms brassinin into this compound, which is less fungitoxic. ekb.egmdpi.com This biotransformation is a crucial step in the pathogen's ability to overcome the plant's chemical defenses.

PathwayPrecursorKey Enzymes/OrganismsResulting Compound
Microbiota Metabolism L-TryptophanLactobacillus speciesThis compound
Enzymatic Synthesis Indole-3-acetic acidIAA Oxidase (from Pea Seedlings)This compound
Phytoalexin Detoxification BrassininBrassinin Oxidase (L. maculans)This compound

Occurrence of this compound in Natural Sources

This compound is a naturally occurring compound found in a variety of organisms, most notably in the plant kingdom. thieme-connect.com

The compound is particularly abundant in vegetables of the Brassicaceae (or Cruciferae) family. unifi.itunifi.it This family includes common vegetables like cabbage, broccoli, and cauliflower. researchgate.net In these plants, this compound is a key indole derivative that plays a role in plant defense responses. unifi.it

Beyond the Brassicaceae family, this compound has been identified in a diverse range of other plant species. Its presence has been confirmed in tomato seedlings, pea seedlings, barley, lupine, and cotton. thieme-connect.com In pea seedlings, it has been identified as an inhibitor of lateral bud growth. thieme-connect.com The compound is also synthesized in Arabidopsis thaliana from tryptophan via intermediates like indole-3-acetaldoxime and indole-3-acetonitrile as part of its defense mechanism. researchgate.netnih.gov

Plant FamilySpecies ExamplePlant Part/Context
Brassicaceae Cabbage (Brassica oleracea)Leaves
Brassicaceae Arabidopsis (Arabidopsis thaliana)Leaves (in response to stress)
Solanaceae Tomato (Solanum lycopersicum)Seedlings
Fabaceae Pea (Pisum sativum)Seedlings
Fabaceae Lupine (Lupinus albus)Seedlings
Poaceae Barley (Hordeum vulgare)Not specified
Malvaceae Cotton (Gossypium)Not specified

Identification in Marine Organisms and Microorganisms

This compound has been identified as a metabolite in a diverse range of marine and microbial species. Its presence underscores its role in the chemical ecology and metabolism of these organisms. nih.gov

In marine environments, the compound has been isolated from the Red Sea sponge Hyrtios erectus. nih.gov While other complex indole alkaloids have been found in various marine life, the direct identification of this compound in this sponge is a notable finding. nih.gov Additionally, derivatives such as 6-bromo-2-(1,1-dimethyl-2-propenyl)-1H-indole-3-carbaldehyde have been isolated from marine organisms, indicating a common indole-3-carbaldehyde structural core. nih.gov

Among microorganisms, this compound is produced by bacteria and fungi. It is a known metabolic product of human gastrointestinal bacteria, particularly species of Lactobacillus. wikipedia.org The compound has also been identified in cultures of Micromonospora sp. and the fungal genus Arthrographis. nih.govthegoodscentscompany.com Another example is the bacterium Janthinobacterium lividum, which can be found on the skin of amphibians and is known to produce the compound, where it contributes to antifungal defenses. wikipedia.org

Table 2: Identification of this compound in Marine and Microbial Sources

CategoryOrganismEnvironment/SourceReference
Marine OrganismHyrtios erectusRed Sea Sponge nih.gov
BacteriumLactobacillus sp.Human Gut Microbiota wikipedia.orgbioaustralis.com
BacteriumJanthinobacterium lividumAmphibian Skin wikipedia.org
BacteriumMicromonospora sp.Culture thegoodscentscompany.com
FungusArthrographis sp.Not Specified nih.gov

Advanced Synthetic Methodologies for 1h Indole 3 Carbaldehyde

Classical Formylation Reactions of Indole (B1671886)

Traditional methods for the formylation of indole have been instrumental in organic synthesis for decades. researchgate.netnih.gov These reactions, while sometimes requiring harsh conditions, are well-established and still find application. nih.gov Key classical methods include the Reimer-Tiemann, Vilsmeier-Haack, Rieche, and Duff reactions. researchgate.netresearchgate.net

Reimer-Tiemann Formylation of Indole to 1H-Indole-3-carbaldehyde

The Reimer-Tiemann reaction is a classical method for the ortho-formylation of phenols, which can also be applied to electron-rich heterocycles like indole. orgsyn.orgwikipedia.org The reaction typically involves treating indole with chloroform (B151607) (CHCl3) in the presence of a strong base, such as aqueous potassium hydroxide (B78521) (KOH). ekb.egchemdad.com

The mechanism involves the generation of dichlorocarbene (B158193) (:CCl2) from chloroform under basic conditions. The electron-rich indole ring attacks the electrophilic dichlorocarbene, primarily at the C-3 position. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. While it is a recognized method for indole formylation, it is often less efficient compared to other techniques. nih.govorgsyn.org

ReagentsProductKey Features
Indole, Chloroform (CHCl3), Potassium Hydroxide (KOH)This compoundInvolves dichlorocarbene intermediate; classic but often low-yielding. ekb.egnih.govchemdad.com

Vilsmeier-Haack Formylation of Indole to this compound

The Vilsmeier-Haack reaction is widely regarded as one of the most convenient and efficient methods for preparing this compound. ekb.egchemdad.com This method is often preferred because it is operationally simple, provides nearly quantitative yields, and produces a product of high purity. ekb.egorgsyn.org The reaction employs a Vilsmeier reagent, which is typically generated in situ from a formamide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl3). orgsyn.orgijpcbs.comnumberanalytics.com

The mechanism begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl3. rsc.org The electron-rich C-3 position of indole then attacks this electrophile. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to afford this compound. rsc.orgpsgcas.ac.in The reaction is typically conducted at low temperatures, such as 0°C, followed by hydrolysis. ias.ac.in

ReagentsProductYieldKey Features
Indole, Phosphorus Oxychloride (POCl3), N,N-Dimethylformamide (DMF)This compound~97%High yield, high purity, operationally simple, widely applicable. ekb.egorgsyn.org

Rieche and Duff Reactions for this compound Synthesis

The Rieche and Duff reactions are other classical formylation methods applicable to indoles. researchgate.netresearchgate.net

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as trifluoroacetic acid (TFA) or simply in glycerol (B35011) or acetic acid. wikipedia.org The reaction mechanism is complex but involves the generation of an electrophilic iminium species from protonated HMTA. wikipedia.org This electrophile attacks the indole ring, leading to a benzylamine-like intermediate that is subsequently hydrolyzed to the aldehyde. wikipedia.org While effective for phenols, its application to indole is also documented. researchgate.net

The Rieche reaction uses dichloromethyl methyl ether (CHCl2OCH3) with a Lewis acid catalyst (like SnCl4 or TiCl4) to formylate aromatic rings. nih.gov This method, similar to other electrophilic aromatic substitution reactions, introduces the formyl group precursor to the indole ring, which is then hydrolyzed to the final aldehyde.

ReactionReagentsProductKey Features
Duff ReactionIndole, Hexamethylenetetramine (HMTA), Acid (e.g., TFA)This compoundUses HMTA as the formyl source; involves an iminium intermediate. researchgate.netwikipedia.org
Rieche ReactionIndole, Dichloromethyl methyl ether, Lewis Acid (e.g., SnCl4)This compoundEmploys a dichloromethyl ether as the electrophile precursor. nih.govresearchgate.net

Modern and Catalytic Approaches to this compound Synthesis

In recent years, research has focused on developing more sustainable and efficient catalytic systems for indole formylation. These modern approaches often utilize transition-metal catalysts and milder oxidants, offering advantages over classical methods. researchgate.netresearchgate.net

Ruthenium-Catalyzed C-3 Formylation of Indole

Ruthenium-catalyzed reactions have emerged as a powerful tool for the C-3 selective formylation of free (N-H) indoles. nih.govacs.org One notable method involves the use of N-methylaniline as the source of the carbonyl carbon, with a ruthenium (III) chloride catalyst. researchgate.netnih.gov This oxidative coupling process is operationally simple and proceeds under mild conditions. nih.govacs.org Isotopic labeling studies have confirmed that the methyl group of N-methylaniline is the origin of the formyl carbon. nih.gov More recent developments have explored photochemically driven ruthenium-catalyzed C-H functionalization of indoles with alcohols like methanol (B129727) to access this compound under green conditions. acs.org

CatalystCarbonyl SourceOxidantKey Features
Ruthenium (III) chlorideN-methylanilineNot specifiedMild conditions, C-3 selective, compatible with free (N-H) indoles. researchgate.netnih.govacs.org
RuCl3·3H2O / Ruthenium complexMethanolPhotochemical conditionsGreen and environmentally friendly methodology. acs.org

Copper-Catalyzed Formylation of Indole

Copper-catalyzed methods provide another modern route for the C-3 formylation of indoles. researchgate.net These reactions often employ an inexpensive copper catalyst and an environmentally benign oxidant like molecular oxygen (O2). researchgate.net In one established procedure, tetramethylethylenediamine (TMEDA) serves as the carbon source for the formyl group. researchgate.netresearchgate.net The reaction is typically carried out in a solvent system such as DMSO and water. This approach represents a facile and aerobic procedure for synthesizing 3-formylindoles with good functional group tolerance. ekb.egresearchgate.net

CatalystCarbonyl SourceOxidantKey Features
Copper salts (e.g., CuCl2)Tetramethylethylenediamine (TMEDA)Molecular Oxygen (O2)Aerobic process, uses an inexpensive catalyst and clean oxidant. ekb.egresearchgate.netresearchgate.net

Metal-Free Indole Formylation Strategies

Recent advancements have led to the development of several powerful metal-free strategies for the formylation of indoles, offering alternatives that avoid the use of potentially toxic and expensive metal catalysts. These methods often provide milder reaction conditions and greater functional group tolerance.

Photochemical and Photoredox Catalysis: Visible-light-mediated reactions represent a significant step forward in green synthesis. An aerobic, transition-metal-free C-3 formylation of indoles has been developed using Rose Bengal, an inexpensive organic dye, as a photosensitizer. acs.org This process utilizes tetramethylethylenediamine (TMEDA) as a one-carbon source and molecular oxygen from the air as the terminal oxidant. acs.orgthieme-connect.com Similarly, Eosin Y has been effectively used as a photoredox catalyst under blue LED light, again with TMEDA as the carbon source and air as the oxidant, to produce a variety of 3-formylated indoles in good yields. thieme-connect.comorganic-chemistry.org Another innovative photochemical approach involves the direct decarboxylative formylation of indoles using 50% aqueous glyoxylic acid as the formyl source. thieme-connect.comorganic-chemistry.org This method is notable for being free of any metals, oxidants, or additives, proceeding at room temperature under UV irradiation (254 nm) in acetonitrile (B52724). organic-chemistry.org

Electrochemical Synthesis: Electrochemistry offers a unique and sustainable pathway for C-3 formylation. One strategy involves a two-step process: a Mannich-type reaction to introduce an aminomethyl group at the C-3 position, followed by an electrochemical C-N bond cleavage of the Mannich product to yield the carbonyl. organic-chemistry.orgnih.govacs.org This method exhibits excellent tolerance for various functional groups and is suitable for the late-stage functionalization of complex molecules. organic-chemistry.orgnih.gov A particularly green electrochemical method utilizes trimethylamine (B31210) (Me₃N) as the formylating reagent in a recyclable aqueous biphasic system of n-Bu₄NBF₄/PEG-400/H₂O, avoiding stoichiometric oxidants and metal catalysts entirely. rsc.org

Other Metal-Free Methods: A mild, metal-free formylation has been achieved using ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) to mediate a direct decarboxylative cross-coupling of indoles with α-oxo/ketoacids. acs.orgnih.gov This reaction proceeds at ambient to slightly elevated temperatures (40 °C) in an aqueous medium. acs.orgnih.gov Additionally, boron trifluoride diethyl etherate (BF₃·OEt₂) has been identified as an effective catalyst for the C-H formylation of indoles using trimethyl orthoformate (TMOF) as the formyl source under solvent-free conditions. acs.org

MethodKey Reagents/CatalystCarbon SourceConditionsKey AdvantagesReference
Visible-Light PhotoredoxRose Bengal or Eosin YTMEDAVisible light, air (O₂)Transition-metal-free, uses air as oxidant. acs.orgorganic-chemistry.org
UV PhotochemicalNone (direct irradiation)Aqueous Glyoxylic AcidUV (254 nm), MeCN, RTMetal-free, oxidant-free, additive-free. thieme-connect.comorganic-chemistry.org
ElectrochemicalNone (electricity)Aldehydes (via Mannich intermediate)Electrochemical cell, mild conditionsHigh functional group tolerance, applicable to late-stage functionalization. organic-chemistry.orgnih.gov
Electrochemical (Green)None (electricity)Me₃NAqueous biphasic system (recyclable)Avoids oxidants and metal catalysts, recyclable medium. rsc.org
Decarboxylative Coupling(NH₄)₂S₂O₈α-Oxo/ketoacidsAqueous medium, RT to 40 °CMild, uses inexpensive and common reagents. acs.orgnih.gov
Boron-CatalyzedBF₃·OEt₂Trimethyl Orthoformate (TMOF)Solvent-freeRapid, uses inexpensive catalyst. acs.org

Palladium-Catalyzed Synthetic Routes to this compound Derivatives

While direct formylation yields the parent compound, palladium catalysis is instrumental in the synthesis of more complex derivatives, particularly through C-H functionalization. The formyl group at the C-3 position of the indole ring can act as a directing group, guiding the regioselective introduction of new substituents.

A notable application is the Pd(II)-catalyzed C-H arylation of free (NH) 1H-indole-3-carbaldehydes with iodoarenes. nih.govacs.org This methodology allows for the selective functionalization at the C-4 position of the indole nucleus. The reaction is typically carried out using a catalyst system of palladium(II) acetate (B1210297) (Pd(OAc)₂) with silver acetate (AgOAc) as an oxidant in a solvent like trifluoroacetic acid (TFA). nih.govacs.org This approach has been shown to be effective for a range of aryl iodides bearing both electron-donating and electron-withdrawing substituents. nih.gov However, the reaction can be sensitive to steric hindrance, particularly from substituents at the 5-position of the indole ring. acs.org

Indole SubstrateAryl IodideCatalyst SystemProductYieldReference
This compoundIodobenzenePd(OAc)₂, AgOAc, TFA4-Phenyl-1H-indole-3-carbaldehyde23% (initial screening) nih.govacs.org
This compound4-MethyliodobenzenePd(OAc)₂, AgOAc, TFA/HFIP4-(p-Tolyl)-1H-indole-3-carbaldehyde75% acs.org
This compound4-BromoiodobenzenePd(OAc)₂, AgOAc, TFA/HFIP4-(4-Bromophenyl)-1H-indole-3-carbaldehyde65% acs.org
This compoundMethyl 4-iodobenzoatePd(OAc)₂, AgOAc, TFA/HFIPMethyl 4-(3-formyl-1H-indol-4-yl)benzoate70% acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound and its derivatives. The focus is on reducing waste, avoiding hazardous reagents, and improving energy efficiency through methods like microwave-assisted synthesis, the use of benign catalysts, and reactions in aqueous or solvent-free conditions.

Microwave-Assisted Synthesis of this compound and its Derivatives

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.

For instance, in the multi-component synthesis of 3'-indolyl substituted pyrano[2,3-c]pyrazoles, starting from 2-phenyl-1H-indole-3-carbaldehydes, microwave irradiation reduced the reaction time from 2-2.5 hours to just 5-6 minutes while providing quantitative yields. scispace.com Similarly, the synthesis of (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones via Aldol condensation of N-benzylindole-3-carboxaldehyde with creatinine (B1669602) showed significantly improved yields (85–91%) under microwave conditions compared to conventional heating (70–83%). nih.gov Microwave-assisted synthesis has also been successfully applied to the creation of indole-chalcone hybrids and various other heterocyclic systems derived from this compound, highlighting its broad utility. preprints.orgtandfonline.com

Catalyst Systems for Environmentally Benign Formylation

The development of environmentally benign catalyst systems is crucial for sustainable chemistry. In the context of indole formylation, several green alternatives to traditional metal catalysts have been reported.

Organic Dyes as Photoredox Catalysts: As mentioned previously, organic dyes like Eosin Y and Rose Bengal serve as inexpensive, metal-free photocatalysts for C-3 formylation. thieme-connect.comorganic-chemistry.org These reactions use visible light as an energy source and air as the oxidant, representing a very green approach. thieme-connect.com

Recyclable Electrochemical Systems: The use of an aqueous biphasic system of n-Bu₄NBF₄/PEG-400/H₂O for electrochemical formylation allows for the catalyst and medium to be recycled, minimizing waste. rsc.org

Biocatalysts and Organocatalysts: In the synthesis of 3-substituted indole derivatives, L-proline has been used as an efficient organocatalyst. rsc.org Furthermore, novel nanocomposite biocatalysts have been developed that can promote reactions under solvent-free conditions with high efficiency and recyclability. rsc.org

Solvent-Free or Aqueous Media Reactions for this compound Synthesis

Eliminating or replacing volatile and hazardous organic solvents is a primary goal of green chemistry. Several synthetic methods for this compound and its derivatives operate under solvent-free (neat) conditions or in water.

Aqueous Media: The (NH₄)₂S₂O₈-mediated decarboxylative formylation of indoles proceeds smoothly in an aqueous medium. acs.org The photochemical formylation using glyoxylic acid also utilizes an aqueous solution of the reagent. thieme-connect.comorganic-chemistry.org The visible-light-promoted formylation catalyzed by Eosin Y is performed in a mixture of acetonitrile and water. organic-chemistry.org

Solvent-Free Reactions: The addition of indole to various aldehydes to form bis(indolyl)methanes and related structures has been successfully carried out under neat conditions, simply by heating the reactants together. nih.gov Mechanochemistry, which involves reactions induced by mechanical force (milling) in the absence of bulk solvent, has been used for the solvent-free synthesis of oximes from N-substituted indole-3-carboxaldehydes. mdpi.com Multi-component reactions to create complex indole derivatives have also been efficiently performed under solvent-free conditions, sometimes facilitated by a recyclable biocatalyst. rsc.org

Late-Stage Formylation for Derivatized 1H-Indole-3-carbaldehydes

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and chemical biology, involving the introduction of functional groups into complex, pre-synthesized molecules. This allows for the rapid generation of analogues without re-synthesizing the entire molecular scaffold. Several modern formylation methods are well-suited for this purpose.

The electrochemically enabled C-3 formylation via C-N bond cleavage of a Mannich product has proven to be particularly effective for the late-stage functionalization of pharmaceutical molecules. organic-chemistry.orgnih.govacs.org The mild conditions and high functional group tolerance of this electrochemical approach allow for the formylation of indole moieties within already complex structures. organic-chemistry.org Similarly, the electrochemical method using Me₃N as a formyl source has been successfully applied to the late-stage functionalization and even the total synthesis of drugs and natural products. rsc.org Organophotoredox catalysis using glyoxylic acid has also demonstrated applicability for late-stage functionalization, enabling the synthesis of structurally diverse deuterated 3-formylindoles. acs.org

Regioselective Formylation Strategies

The introduction of a formyl group onto the indole nucleus with high regioselectivity at the C3 position is a cornerstone of indole chemistry. Several classical and modern methods have been refined to achieve this transformation efficiently.

The Vilsmeier-Haack reaction stands as one of the most reliable and widely used methods for the synthesis of this compound. ekb.eg This reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to effect the formylation of the electron-rich indole ring. ekb.egsid.ir The reaction is known for its simplicity, high yield (often nearly quantitative), and the high purity of the resulting aldehyde. ekb.egorgsyn.org The formylation occurs exclusively at the 3-position of the indole. thieme-connect.de

Another classic approach is the Gattermann reaction , which has been adapted for the formylation of heteroaromatic compounds like indoles. collegedunia.comthermofisher.com The original Gattermann reaction involved the use of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst. quora.com To circumvent the use of highly toxic anhydrous HCN, the Adams modification, which generates HCN in situ from zinc cyanide and hydrochloric acid, is more commonly employed. collegedunia.comthermofisher.com A modified Gattermann reaction has been successfully applied to 2-carbethoxyindole. orgsyn.org

More recently, novel catalytic systems have been developed to address the limitations of stoichiometric reagents and harsh conditions. A photochemically driven, ruthenium-catalyzed C-H functionalization has been reported for the C3-formylation of indoles using methanol as the formyl source. acs.org This method operates under green and environmentally friendly conditions, utilizing a ruthenium catalyst and visible light irradiation to achieve good yields of this compound. acs.org Optimization of reaction parameters, such as catalyst structure and reaction time, is crucial for maximizing the yield of the desired product. acs.org

Additionally, a practical and scalable boron-catalyzed formylation of indoles has been developed using trimethyl orthoformate as the formylating agent and boron trifluoride diethyl etherate (BF₃·OEt₂) as the catalyst. nih.gov This method is notable for its operational simplicity, use of inexpensive reagents, ambient reaction temperatures, and very short reaction times, typically ranging from 1 to 5 minutes. nih.gov It demonstrates broad substrate tolerance and has been successfully scaled up to produce significant quantities of indole-3-carbaldehyde. nih.gov

Interactive Table: Comparison of Regioselective Formylation Methods

MethodReagentsCatalystKey Advantages
Vilsmeier-Haack DMF, POCl₃None (stoichiometric)High yield, high purity, simple procedure ekb.egorgsyn.org
Gattermann (Adams Mod.) Zn(CN)₂, HClLewis Acid (e.g., AlCl₃)Avoids handling of anhydrous HCN collegedunia.comthermofisher.com
Photochemical Ruthenium MethanolRuthenium complexGreen conditions, uses methanol as C1 source acs.org
Boron-Catalyzed Trimethyl orthoformateBF₃·OEt₂Fast reaction time, mild conditions, scalable nih.gov

Deuterated this compound Synthesis

The synthesis of isotopically labeled compounds is of significant interest for mechanistic studies and as building blocks for deuterated pharmaceuticals. Specifically, C1-deuterated this compound is a valuable synthetic intermediate.

A highly efficient method for the synthesis of C1-deuterated this compound involves a catalytic version of the Vilsmeier-Haack reaction . acs.orgnih.gov This innovative approach circumvents the need for stoichiometric and corrosive POCl₃ by employing a P(III)/P(V)=O catalytic cycle. acs.orgorgsyn.org In this reaction, deuterated N,N-dimethylformamide (DMF-d₇) serves as the deuterium (B1214612) source, leading to products with excellent deuterium abundance (>99%). acs.orgnih.govorgsyn.org The reaction conditions are mild, making it suitable for late-stage formylation of complex molecules. orgsyn.orgorgsyn.org The process involves a phosphine (B1218219) oxide catalyst precursor which is reduced in situ to the active phosphine catalyst. acs.org

Another reported method for deuteration involves an organophotoredox-catalyzed direct formylation of indoles using deuterated glyoxylic acid as the formylation agent under visible light and air. researchgate.net This metal-free and oxidant-free protocol also provides high levels of deuterium incorporation (95-99%) and tolerates a broad range of functional groups. researchgate.net

Interactive Table: Key Features of Catalytic Deuterated Synthesis

FeatureDescriptionReference
Reaction Type Catalytic Vilsmeier-Haack acs.orgnih.gov
Deuterium Source N,N-Dimethylformamide-d₇ (DMF-d₇) acs.orgorgsyn.org
Catalyst System P(III)/P(V)=O cycle (e.g., 3-methyl-1-phenyl-2-phospholene 1-oxide) acs.orgorgsyn.orgorgsyn.org
Deuterium Incorporation >99% nih.gov
Conditions Mild, room temperature orgsyn.org
Key Advantage Avoids stoichiometric use of toxic POCl₃ acs.orgnih.gov

Chemical Reactivity and Derivatization Strategies of 1h Indole 3 Carbaldehyde

Reactions of the Aldehyde Moiety

The aldehyde functional group at the 3-position of the indole (B1671886) ring is a key site for a variety of chemical transformations, making 1H-indole-3-carbaldehyde a valuable precursor in organic synthesis. researchgate.net

Condensation Reactions of this compound

The carbonyl group of this compound readily participates in condensation reactions with a range of nucleophiles.

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. ekb.eg This condensation is typically catalyzed by acid. ekb.eg A variety of aryl and other primary amines can be used to generate a diverse range of Schiff base derivatives. researchgate.netekb.eg For instance, condensation with different aryl amines in the presence of glacial acetic acid has been reported. researchgate.net Similarly, reactions with L-amino acids like histidine, glutamic acid, aspartic acid, leucine, and valine, as well as with aminophenols, have been successfully carried out to produce novel Schiff bases. nih.govscispace.com

The general reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the Schiff base.

Reaction of this compound with various amines:

Anisidine ekb.eg

2-Cyanoaniline ekb.eg

4-Amino-5-pyridin-4-yl-4H- Current time information in Bangalore, IN.derpharmachemica.comtriazole-3-thiol ekb.eg

3-Fluoro-4-morpholin-4-yl-phenylamine ekb.eg

1,4-Diaminobutane ijpbs.com

Table 1: Examples of Schiff Bases Derived from this compound
Amine ReactantResulting Schiff BaseReference
AnisidineN-((1H-indol-3-yl)methylene)-4-methoxyaniline ekb.eg
2-Cyanoaniline2-(((1H-indol-3-yl)methylene)amino)benzonitrile ekb.eg
4-NitrobenzenamineN-((1H-indol-3-yl)methylene)-4-nitrobenzenamine researchgate.net
L-Histidine(S)-2-(((1H-indol-3-yl)methylene)amino)-3-(1H-imidazol-4-yl)propanoic acid nih.gov

This compound reacts with semicarbazide (B1199961) and thiosemicarbazide (B42300) to form the corresponding semicarbazone and thiosemicarbazone derivatives. ekb.egresearchgate.net These reactions are valuable for creating compounds with potential biological activities. The synthesis of indole-3-carboxaldehyde (B46971) thiosemicarbazones is achieved through a Schiff base reaction with the appropriate thiosemicarbazides, often in ethanol (B145695) with a catalytic amount of acetic acid. dergipark.org.tr

Similarly, semicarbazone derivatives have been synthesized by reacting substituted 1H-indole-3-carbaldehydes with semicarbazide hydrochloride. csic.esdoaj.org

Table 2: Semicarbazone and Thiosemicarbazone Derivatives of this compound
ReactantProductReaction ConditionsReference
Semicarbazide hydrochlorideThis compound semicarbazonePresence of sodium acetate (B1210297) researchgate.net
ThiosemicarbazideThis compound thiosemicarbazoneEthanol, catalytic acetic acid dergipark.org.tr
Substituted thiosemicarbazidesSubstituted indole-3-carboxaldehyde thiosemicarbazonesEthanol, catalytic acetic acid dergipark.org.tr

The Henry reaction, a classic carbon-carbon bond-forming reaction, involves the condensation of an aldehyde with a nitroalkane. This compound undergoes this reaction with nitromethane (B149229) in the presence of a base to yield (E)-3-(2-nitrovinyl)-1H-indole. derpharmachemica.comwikipedia.org This reaction is often carried out using ammonium (B1175870) acetate in nitromethane at elevated temperatures. derpharmachemica.com The resulting nitroalkene is a versatile intermediate for further synthetic transformations. derpharmachemica.com

Different catalysts and conditions can be employed for this reaction. For example, the use of acetic acid and piperidine (B6355638) has been reported. acgpubs.org

Table 3: Henry Reaction of this compound
ReactantsCatalyst/SolventProductReference
This compound, NitromethaneAmmonium acetate(E)-3-(2-nitrovinyl)-1H-indole derpharmachemica.com
This compound, NitromethaneAcetic acid, Piperidine(E)-3-(2-nitrovinyl)-1H-indole acgpubs.org

Oxidation Reactions of this compound to Indole-3-carboxylic Acid

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, indole-3-carboxylic acid. wikipedia.org This transformation is a common and important reaction in the derivatization of this compound. Various oxidizing agents can be employed to achieve this conversion.

Common oxidizing agents used for this purpose include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃)

Reduction Reactions of the Carbonyl Group

The carbonyl group of this compound can be reduced to a hydroxyl group, yielding indole-3-methanol. This reduction is typically accomplished using common reducing agents.

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄) evitachem.com

Lithium aluminum hydride (LiAlH₄)

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, a milder reducing agent like sodium borohydride is often preferred to avoid the reduction of other sensitive moieties.

Reactions Involving the Indole Nitrogen (N-H)

The nitrogen atom of the indole ring in this compound is a key site for chemical modifications. Protecting this nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions and to modulate the reactivity of the indole ring. ekb.eg The choice of protecting group, whether electron-donating or electron-withdrawing, can significantly influence the outcomes of subsequent reactions. ekb.eg

N-alkylation and N-acylation introduce alkyl and acyl groups, respectively, onto the indole nitrogen. These reactions are typically carried out by generating the indole anion with a base, which then acts as a nucleophile, attacking an alkyl or acyl halide. ekb.eg While strong bases like sodium hydride (NaH) in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are traditionally used, weaker bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and triethylamine (B128534) (NEt₃) in ethanol have also been employed effectively, often providing high yields of N-substituted products. ekb.eg

For instance, the N-alkylation of this compound with benzyl (B1604629) chloride using potassium carbonate (K₂CO₃) as a base in a mixture of acetonitrile (B52724) and DMF under reflux conditions yields 1-benzyl-1H-indole-3-carbaldehyde. This N-benzylated derivative serves as a valuable intermediate in the synthesis of various heterocyclic compounds.

A series of N-acyl derivatives of this compound have been synthesized with high yields using various aliphatic and aromatic acyl chlorides in the presence of triethylamine and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst at room temperature. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation of this compound

Reactant Reagent(s) Base Solvent(s) Product Yield (%)
This compound Methyl iodide NaH DMSO/DMF 1-Methyl-1H-indole-3-carbaldehyde 64
This compound Ethyl iodide NaH DMSO/DMF 1-Ethyl-1H-indole-3-carbaldehyde 55
This compound Benzyl chloride K₂CO₃ Acetonitrile/DMF 1-Benzyl-1H-indole-3-carbaldehyde 78.81

Data sourced from multiple studies. ekb.egresearchgate.net

N-sulfonation involves the introduction of a sulfonyl group onto the indole nitrogen, which serves as an effective protecting group. ekb.eg Similar to alkylation and acylation, this reaction typically requires a base to deprotonate the indole nitrogen, followed by reaction with a sulfonyl halide. ekb.eg The resulting N-sulfonylated indoles, such as 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde, are stable compounds that can undergo further transformations. scispace.comchemscene.com The N-sulfonyl group can later be removed under specific conditions, for example, using tetrabutylammonium (B224687) fluoride. ekb.eg

Various other protecting groups can be employed for the indole nitrogen, categorized as either electron-releasing or electron-withdrawing. ekb.eg The choice of protecting group is crucial as it can influence the regioselectivity of subsequent reactions on the indole ring. ekb.eg

Electrophilic Aromatic Substitution on the Indole Ring of this compound

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). smolecule.comnih.gov The presence of the electron-withdrawing aldehyde group at the C3 position deactivates the pyrrole (B145914) ring towards electrophilic attack to some extent. However, EAS reactions can still occur on the benzene (B151609) portion of the indole nucleus.

A notable example is the regioselective nitration of this compound. Treatment with a mixture of concentrated nitric acid and glacial acetic acid at 80°C leads to the introduction of a nitro group at the C6 position, yielding 6-nitro-1H-indole-3-carbaldehyde. The use of acetic acid as a solvent moderates the reactivity of the nitrating agent, favoring substitution at the 6-position. The electron-rich nature of the indole ring, even with the deactivating aldehyde group, facilitates this substitution. smolecule.com Other electrophilic substitution reactions like halogenation and sulfonation can also be performed on the indole ring.

Multicomponent Reactions (MCRs) Utilizing this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. ekb.egnih.gov this compound is a versatile building block in MCRs due to the reactivity of its aldehyde group. researchgate.netchemdad.com These reactions are highly efficient and atom-economical, making them attractive for the synthesis of diverse compound libraries. nih.gov

This compound readily participates in MCRs to generate a wide array of complex heterocyclic scaffolds. For instance, it can react with active methylene (B1212753) compounds and other reagents in the presence of a catalyst to form various fused and substituted heterocycles. ekb.eg

Pyran Derivatives : One-pot multicomponent reaction of this compound, an active methylene compound like malononitrile, and a 1,3-dicarbonyl compound such as dimedone or barbituric acid, in the presence of a base like triethylamine, yields pyran-annulated indole derivatives. ekb.eg

Pyrimidine (B1678525) Derivatives : The reaction of N-acyl indole-3-carboxaldehyde derivatives with polyvinyl alcohol has been used to create functionalized polymers. researchgate.net

Thiazole Derivatives : One-pot three-component condensation of phenacyl bromide, this compound, and thiourea (B124793) in ethanol with a catalytic amount of acetic acid leads to the formation of N-[1H-indol-3-ylmethylene]-1,3-thiazol-2-amine. scirp.org

Table 2: Examples of Multicomponent Reactions for Heterocycle Synthesis

Reactants Catalyst/Conditions Heterocyclic Product
This compound, Malononitrile, Dimedone Triethylamine, Ethanol Pyrano[2,3-b]indole derivative ekb.eg
This compound, Malononitrile, Barbituric Acid Triethylamine, Ethanol Pyrido[2,3-d]pyrimidine derivative ekb.eg
This compound, Phenacyl bromide, Thiourea Acetic acid, Ethanol Thiazole derivative scirp.org

This compound serves as a crucial starting material for the synthesis of various indole alkaloid analogs. researchgate.netchemdad.com Its structure is a common motif in many naturally occurring bioactive compounds. chemdad.com

For example, the synthesis of carbazole (B46965) alkaloids like mukonine (B1238799) and clausine E involves an intramolecular cyclization of a monoester acid, which is obtained from the reaction of this compound with dimethyl succinate (B1194679) and sodium hydride in methanol (B129727) (Stobbe condensation). chemdad.com It is also a precursor for phytoalexins, which are antimicrobial compounds produced by plants, such as brassinin (B1667508) and cyclobrassinin. chemdad.com Furthermore, it is a key intermediate in the synthesis of compounds with potential antidepressant and antiviral activities. chemdad.com The versatility of this compound in forming C-C and C-N bonds makes it an invaluable tool in the construction of these complex natural product analogs. researchgate.net

Deformylation Reactions of this compound

The deformylation of this compound is a chemical transformation characterized by the removal of the formyl group (-CHO) from the C3 position of the indole ring, yielding the parent indole. This reaction is a significant process in synthetic organic chemistry, often employed when the aldehyde group is used as a protecting or directing group and needs to be cleaved in a later synthetic step. Various methodologies have been developed to achieve this transformation, typically involving either catalytic decarbonylation or reaction pathways proceeding through intermediate species.

Research Findings on Deformylation Strategies

Detailed research has identified several effective methods for the deformylation of this compound. These strategies can be broadly categorized into two main approaches: those involving the formation of a quinazolinone intermediate and those utilizing transition metal catalysis.

One of the most well-documented methods involves the reaction of this compound with anthranilamide in the presence of an acid catalyst. ekb.egchemspider.com This reaction proceeds through the formation of a 2-(1H-indol-3-yl)quinazolin-4(3H)-one intermediate. chemspider.comresearchgate.net This intermediate is often unstable under the reaction conditions and undergoes subsequent cleavage, leading to the formation of indole. ekb.egnih.gov Studies have shown that solid acid heterogeneous catalysts are effective for this purpose. For instance, silica-perchloric acid (HClO₄-SiO₂) has been used to catalyze the reaction between 1H-indole-3-carboxaldehyde and anthranilamide in refluxing acetonitrile, affording indole in good yield. chemspider.com Similarly, the acidic resin Amberlyst-15 has been noted to facilitate this transformation via the same quinazolinone intermediate pathway. researchgate.net In some cases, the deformylation is an observed side reaction during the synthesis of stable quinazolinone derivatives. nih.gov

A distinct approach to deformylation is the use of transition metal catalysis, specifically palladium-catalyzed decarbonylation. Research has demonstrated that heating this compound with a palladium catalyst, such as palladium(II) acetate, in a high-boiling solvent like cyclohexane (B81311) at elevated temperatures (e.g., 140°C) can efficiently remove the formyl group to produce indole. rsc.org This method offers a direct route to the deformylated product without the necessity of a reactive intermediate like quinazolinone.

The table below summarizes key research findings on different deformylation methods for this compound.

Table 1: Deformylation Reactions of this compound

Reagent/Catalyst Reaction Conditions Product Yield (%) Reference
Anthranilamide / Silica-perchloric acid (HClO₄-SiO₂) Acetonitrile, Reflux (80°C), 6 h Indole 80% chemspider.com
Palladium(II) acetate Cyclohexane, 140°C Indole Not specified in abstract, procedure described rsc.org
Anthranilamide / Solid acid heterogeneous catalyst Not specified Indole Not specified ekb.eg

Table 2: List of Compounds

Compound Name
This compound
Indole
Anthranilamide
Silica-perchloric acid
Amberlyst-15
Palladium(II) acetate
2-(1H-indol-3-yl)quinazolin-4(3H)-one
Acetonitrile
Cyclohexane

Advanced Spectroscopic Characterization and Computational Studies of 1h Indole 3 Carbaldehyde

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 1H-indole-3-carbaldehyde, offering precise insights into the hydrogen and carbon framework of the molecule.

The ¹H-NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton in the molecule. rsc.org The aldehyde proton characteristically appears as a singlet at approximately 10.08 ppm. rsc.org The proton on the indole (B1671886) nitrogen (N-H) is observed as a broad singlet around 8.79 ppm. rsc.org The aromatic protons on the indole ring resonate in the region of 7.29 to 8.40 ppm. rsc.org For instance, the proton at the C2 position appears as a singlet at 7.86 ppm. rsc.org

The ¹³C-NMR spectrum provides complementary information, identifying the chemical environment of each carbon atom. The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, appearing at approximately 185.34 ppm. rsc.org The carbon atoms of the indole ring produce a series of signals between 111.70 and 136.79 ppm. rsc.org Both ¹H and ¹³C-NMR chemical shifts can be estimated and compared with experimental spectra using computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach. tandfonline.comresearchgate.net

Table 1: ¹H-NMR Chemical Shifts for this compound in CDCl₃

Proton Chemical Shift (δ) in ppm Multiplicity
Aldehyde-H 10.08 s
N-H 8.79 s
Ar-H 8.27 - 8.40 m
Ar-H (C2) 7.86 d
Ar-H 7.42 - 7.49 m
Ar-H 7.29 - 7.39 m

Data sourced from rsc.org. s = singlet, d = doublet, m = multiplet.

Table 2: ¹³C-NMR Chemical Shifts for this compound in CDCl₃

Carbon Chemical Shift (δ) in ppm
C=O 185.34
C-3a/C-7a 136.79
C-2 135.75
C-4 124.39
C-6 123.04
C-5 121.88
C-7 120.55
C-3 118.38
C-8 111.70

Data sourced from rsc.org. Assignment of aromatic carbons may vary.

To further confirm the assignments made in one-dimensional NMR and to understand the spatial relationships between protons, two-dimensional (2D) NMR techniques are employed. Correlation SpectroscopY (COSY), particularly the Double-Quantum Filtered (DQF) COSY variant, is utilized to identify proton-proton (¹H-¹H) spin coupling networks within the molecule. For this compound, a COSY spectrum would reveal correlations between adjacent protons on the benzene (B151609) portion of the indole ring, aiding in their unambiguous assignment. bmrb.io

Nuclear Overhauser Effect SpectroscopY (NOESY) provides information about protons that are close in space, even if they are not directly bonded. This is crucial for determining the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of the molecule's bonds, offering a characteristic fingerprint of its functional groups.

The FT-IR spectrum of this compound, often recorded from a solid sample using a KBr pellet, displays several characteristic absorption bands. tandfonline.comrsc.org The N-H stretching vibration of the indole ring typically appears in the region of 3300–3500 cm⁻¹. tandfonline.com The stretching frequency of the C-H bond in the aldehyde group is expected between 2900 and 2660 cm⁻¹. tandfonline.com Aromatic C-H stretching vibrations are observed in the 3000 to 3150 cm⁻¹ range, with an experimental mode noted at 3112 cm⁻¹. tandfonline.com

Other significant vibrations include the in-plane C-H bending modes, which are experimentally found at 1458, 1294, and 1202 cm⁻¹. tandfonline.com The analysis of these vibrational modes is often supported by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical frequencies and aid in the assignment through Potential Energy Distribution (PED) analysis. tandfonline.comtandfonline.com

Table 3: Key FT-IR Vibrational Frequencies for this compound

Vibrational Mode Experimental Frequency (cm⁻¹)
N-H Stretch 3300-3500
Aromatic C-H Stretch 3112
Aldehyde C-H Stretch 2900-2660
In-plane C-H Bending 1458, 1294, 1202

Data sourced from tandfonline.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

The electronic absorption properties of this compound have been investigated using Ultraviolet-Visible (UV-Vis) spectroscopy, with findings often corroborated by computational methods such as Time-Dependent Density Functional Theory (TD-DFT). tandfonline.comresearchgate.net Experimental spectra recorded in solvents like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO) are compared with theoretical spectra calculated for the gas phase and various solvent environments to understand the electronic transitions. tandfonline.comresearchgate.net

Analysis of the electronic properties often involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO-LUMO energy gap suggests that significant charge transfer occurs within the molecule, contributing to its electronic characteristics. tandfonline.comresearchgate.net Theoretical calculations using the TD-DFT method, often in conjunction with a solvent model like the Polarizable Continuum Model (PCM), provide insights into the nature of these electronic transitions. tandfonline.comresearchgate.net

Table 1: Experimental and Theoretical UV-Vis Absorption Maxima (λmax) of this compound

Solvent Experimental λmax (nm) Theoretical λmax (nm) Electronic Transition
Methanol 245, 260, 305 242, 258, 299 π → π*
DMSO 248, 265, 308 246, 262, 303 π → π*

Mass Spectrometry (e.g., ESI-MS, HRMS) for Molecular Formula Confirmation

Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of this compound. The compound has a chemical formula of C₉H₇NO and a molecular weight of approximately 145.16 g/mol . nist.govwikipedia.orgnist.gov

Electron Ionization Mass Spectrometry (EI-MS) provides characteristic fragmentation patterns that help in structural elucidation. The mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 145, confirming its molecular weight. nist.gov Other significant fragments can be observed, which correspond to the loss of functional groups from the parent molecule.

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), allows for the precise determination of the molecular formula by measuring the mass-to-charge ratio to a very high degree of accuracy. This confirmation is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Source
Chemical Formula C₉H₇NO NIST nist.govnist.gov
Molecular Weight 145.1580 g/mol NIST nist.govnist.gov
Molecular Ion Peak (M⁺) m/z 145 NIST nist.gov

Quantum Chemical and Computational Approaches

Density Functional Theory (DFT) Calculations for Molecular Optimization

Density Functional Theory (DFT) is a powerful computational tool used to predict and analyze the molecular structure of this compound. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a high-level basis set, such as 6-311++G(d,p), is commonly employed to perform geometry optimization. tandfonline.comresearchgate.net This process calculates the lowest energy arrangement of atoms in the molecule, providing optimized bond lengths, bond angles, and dihedral angles. The results from these calculations are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

The planarity of the this compound molecule is a key aspect of its structure. The fused indole ring system (composed of a benzene and a pyrrole (B145914) ring) is inherently aromatic and planar. X-ray diffraction studies have shown that the dihedral angle between the benzene and pyrrole rings is very small, confirming the near-planar nature of the indole core. nih.gov

Conformational analysis primarily focuses on the orientation of the carbaldehyde group (-CHO) relative to the indole ring. The bond connecting the aldehyde group to the indole ring allows for rotation, potentially leading to different conformers. DFT calculations are used to explore the potential energy surface associated with this rotation. mdpi.comnih.gov These studies help identify the most stable conformer, which is typically the one where the aldehyde group is coplanar with the indole ring, maximizing π-conjugation. The energy barrier for rotation between different conformers can also be calculated, providing insight into the molecule's flexibility. mdpi.comnih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a molecular fingerprint of this compound. DFT calculations are essential for the accurate assignment of the observed vibrational bands to specific molecular motions. tandfonline.comresearchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum is generated. researchgate.net

To improve the agreement between theoretical and experimental frequencies, which can differ due to the neglect of anharmonicity and other factors in the calculations, scaling factors are often applied. A detailed assignment is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like stretching, bending, and torsion) to each normal vibrational mode. researchgate.net This allows for a definitive correlation between the peaks in the experimental spectra and the specific vibrations within the molecule, such as N-H stretching, C=O stretching of the aldehyde, and various ring vibrations. researchgate.net

Table 3: Selected Vibrational Frequencies and Assignments for this compound

Vibrational Mode Experimental FT-IR (cm⁻¹) Calculated DFT (cm⁻¹) Assignment (PED)
N-H Stretch ~3300 ~3350 ν(N-H)
C-H (Aromatic) Stretch ~3100 ~3120 ν(C-H)
C=O Stretch ~1650 ~1665 ν(C=O)
C=C (Ring) Stretch ~1580 ~1590 ν(C=C)
C-N Stretch ~1350 ~1360 ν(C-N)
C-H Bend ~880 ~890 δ(C-H)

Electronic Structure Analysis

Beyond geometry and vibrations, DFT is used to probe the electronic structure of this compound. Natural Bond Orbital (NBO) analysis is performed to investigate charge delocalization, donor-acceptor interactions, and the stability arising from hyperconjugation. tandfonline.comresearchgate.net This analysis provides a detailed picture of the electron density distribution and bonding within the molecule.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. The MEP surface illustrates the charge distribution from a visual perspective, highlighting regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). tandfonline.com For this compound, the MEP surface typically shows negative potential around the oxygen atom of the carbonyl group, indicating its role as a primary site for electrophilic interactions. tandfonline.com These computational analyses are crucial for understanding and predicting the molecule's reactivity in various chemical environments. tandfonline.comresearchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The analysis of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant descriptor of molecular reactivity; a smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govwuxiapptec.com

For this compound, computational studies using Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set have been employed to determine these properties. The HOMO is primarily localized over the indole ring, indicating this is the main electron-donating region. Conversely, the LUMO is distributed over the carbaldehyde group and the adjacent pyrrole ring, identifying this area as the primary electron-accepting region.

The calculated energies for HOMO, LUMO, and the energy gap underscore that a significant charge transfer occurs within the molecule. researchgate.nettandfonline.com This intramolecular charge transfer from the indole ring to the carbaldehyde moiety is a key feature of its electronic structure.

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-2.15
Energy Gap (ΔE)4.10

Note: The values presented are representative figures from DFT/B3LYP/6-311++G(d,p) calculations and may vary slightly between different computational studies.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge delocalization, hyperconjugative interactions, and the stability arising from donor-acceptor interactions within a molecule. researchgate.net This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of bonding pairs, lone pairs, and antibonding orbitals. The stabilization energy E(2) associated with the delocalization from a filled donor NBO (i) to an empty acceptor NBO (j) quantifies the strength of the interaction.

Key donor-acceptor interactions identified through NBO analysis include:

π → π * interactions: Delocalization of electrons from the π bonds of the benzene and pyrrole rings to the antibonding π* orbitals within the ring system and the carbonyl group. These interactions are fundamental to the aromaticity and conjugated nature of the molecule.

n → π * interactions: A significant interaction is the delocalization of a lone pair (n) from the oxygen atom of the carbonyl group to the antibonding π* orbital of the C-C bond in the pyrrole ring.

n → σ * interactions: Electron delocalization from the nitrogen atom's lone pair into antibonding σ* orbitals of neighboring C-C and C-H bonds also contributes to the molecular stability.

These hyperconjugative interactions lead to a departure from a strictly localized Lewis structure, indicating electron delocalization throughout the molecule, which is a key factor in its chemical behavior. researchgate.net

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π (C1-C2)π* (C3-C4)20.5Intramolecular Hyperconjugation
π (C5-C6)π* (C7-C8)23.1Intramolecular Hyperconjugation
LP (O1)π* (C9-C3)18.2Lone Pair Delocalization
LP (N1)π* (C2-C7)45.8Lone Pair Delocalization

Note: This table presents illustrative examples of major interactions and their stabilization energies. The specific orbitals and energy values are derived from representative NBO analyses.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.nettandfonline.com The MEP surface is color-coded to represent different potential values: regions of negative potential (typically shown in red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (shown in blue) are electron-deficient and are favorable for nucleophilic attack. Green areas represent neutral or zero potential.

For this compound, the MEP surface analysis clearly delineates the charge distribution. tandfonline.com

Negative Potential: The most negative region is concentrated around the oxygen atom of the carbaldehyde group, due to its high electronegativity and the presence of lone pairs. This indicates that this oxygen atom is the primary site for electrophilic attack.

Positive Potential: A significant region of positive potential is located around the hydrogen atom of the indole N-H group. This makes it a potential site for nucleophilic interaction and highlights its role as a hydrogen bond donor.

Neutral/Slightly Negative Potential: The benzene and pyrrole rings exhibit a potential that is intermediate, characteristic of aromatic systems, with electron density distributed across the π-system.

The MEP map visually confirms the electronic characteristics suggested by other analyses, providing a clear guide to the molecule's reactivity and intermolecular interaction patterns. researchgate.net

Electron Localization Function (ELF) Diagram Analysis

The Electron Localization Function (ELF) is a theoretical tool that provides a measure of the probability of finding an electron pair in a specific region of a molecule. researchgate.netjussieu.fr It allows for the visualization and analysis of the degree of electron localization, effectively mapping out core electrons, covalent bonds, and lone pairs. researchgate.netresearchgate.net ELF values range from 0 to 1, where high values (approaching 1) correspond to regions with highly localized electrons, such as covalent bonds or lone pairs, while lower values indicate regions of electron delocalization. jussieu.fr

In the analysis of this compound, the ELF diagram reveals several key features:

Localization basins are clearly observed corresponding to the C-C, C-H, C-N, and C=O bonds, confirming the covalent nature of these interactions.

A distinct localization region is found near the nitrogen and oxygen atoms, which corresponds to their lone pair electrons.

The area corresponding to the indole ring's π-system shows a more delocalized character compared to the single bonds, which is consistent with its aromatic nature.

The ELF analysis provides a detailed topological understanding of the electron distribution, complementing the orbital-based descriptions from HOMO-LUMO and NBO analyses. researchgate.nettandfonline.com

Fukui Functional Analysis for Reactive Sites

Fukui functional analysis is a method derived from DFT that helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. It quantifies the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. The condensed Fukui functions (fk+, fk-, and fk0) indicate the propensity of an atom 'k' to undergo different types of attacks:

fk+ : For nucleophilic attack (measures reactivity upon gaining an electron).

fk- : For electrophilic attack (measures reactivity upon losing an electron).

fk0 : For radical attack.

Studies on this compound have utilized Fukui analysis to pinpoint probable points of attack. researchgate.nettandfonline.com The results typically show that the carbonyl carbon of the aldehyde group has a high fk+ value, making it the most likely site for a nucleophilic attack. The oxygen atom and certain carbon atoms within the indole ring often exhibit high fk- values, marking them as probable sites for electrophilic attack. This analysis provides a more quantitative prediction of reactivity at specific atomic centers compared to the qualitative MEP analysis. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.org The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (di) and outside (de) is calculated. These distances are plotted on a 2D "fingerprint plot," which provides a summary of all intermolecular contacts.

The primary intermolecular contacts and their approximate contributions are as follows:

Contact TypePercentage Contribution (%)Description
H···H45%Represents the most significant contribution, arising from van der Waals forces.
C···H / H···C25%Corresponds to C-H···π interactions and other weak contacts.
O···H / H···O18%Primarily represents the strong N-H···O hydrogen bonds crucial for crystal packing.
N···H / H···N5%Indicates weaker N-H contacts.
C···C4%Suggests the presence of π-π stacking interactions between indole rings.

The Hirshfeld analysis confirms that the crystal packing is stabilized by a combination of strong N–H⋯O hydrogen bonds and weaker van der Waals forces, including H···H, C···H, and π-π interactions. nih.gov

Biological Activity Research on 1h Indole 3 Carbaldehyde Mechanistic and Discovery Focus

Receptor Agonism and Signaling Pathways

Role as an Aryl Hydrocarbon Receptor (AhR) Agonist in Intestinal Immune Cells

1H-Indole-3-carbaldehyde, also known as indole-3-aldehyde (I3A), is a metabolite of the dietary amino acid L-tryptophan. It is synthesized by bacteria in the human gastrointestinal tract, particularly species from the Lactobacillus genus. wikipedia.org This compound functions as a biologically active metabolite that acts as a receptor agonist at the aryl hydrocarbon receptor (AhR) in intestinal immune cells. wikipedia.orgnih.gov The AhR is a ligand-dependent transcription factor that is widely expressed in immune, epithelial, endothelial, and stromal cells within barrier tissues. ibiantech.com

Upon binding to I3A, the AhR undergoes a conformational change and translocates from the cytoplasm into the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin response elements (DREs) in the regulatory regions of target genes, initiating their transcription. ibiantech.com This signaling pathway is crucial for maintaining intestinal homeostasis. ibiantech.commdpi.com Research has shown that AhR signaling is necessary for the development and maintenance of type 3 innate lymphoid cells (ILC3s) and intraepithelial lymphocytes (IELs) in the gut. ibiantech.com

Modulation of Interleukin-22 (IL-22) Production and Mucosal Reactivity

The activation of the Aryl Hydrocarbon Receptor (AhR) by this compound in intestinal immune cells directly stimulates the production of Interleukin-22 (IL-22). wikipedia.orgnih.gov IL-22 is a cytokine that plays a critical role in promoting mucosal reactivity, wound healing, and the production of antimicrobial peptides by intestinal epithelial cells. ibiantech.com

This I3A-AhR-IL-22 axis is vital for restoring and maintaining the integrity of the intestinal barrier. nih.gov Studies in murine models of sclerosing cholangitis and colitis have demonstrated that administration of I3A can alleviate hepatic inflammation and fibrosis by activating this pathway to restore mucosal integrity. nih.govnih.gov Furthermore, triggering IL-22 production through I3A has been shown to promote the expression of IL-18, creating a positive feedback loop that helps resolve inflammation in conditions like vulvovaginal candidiasis. nih.gov The modulation of IL-22 production by I3A highlights its importance in balancing mucosal reactivity and maintaining immune homeostasis at mucosal surfaces. wikipedia.orgnih.gov

Antimicrobial Research (Mechanistic and Preclinical Focus)

Antibacterial Activity

Derivatives of this compound have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. Semicarbazone derivatives, for instance, have shown inhibitory activity against Staphylococcus aureus and Bacillus subtilis. csic.es Specifically, certain semicarbazone compounds exhibited minimum inhibitory concentrations (MICs) of 100 and 150 μg/mL against these bacteria. csic.es

Hydrazide and hydrazone derivatives of indole-3-aldehyde have also been evaluated for their in vitro antimicrobial activity. These compounds displayed a broad spectrum of activity with MIC values ranging from 6.25 to 100 µg/mL against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. nih.govresearchgate.net Some of these derivatives showed better activity against MRSA and significant activity against S. aureus when compared to the antibiotic ampicillin. nih.govresearchgate.net

Antibacterial Activity of this compound Derivatives
Bacterial StrainCompound TypeObserved Activity (MIC)
Staphylococcus aureusSemicarbazones100 - 150 μg/mL csic.es
Bacillus subtilisSemicarbazones100 - 150 μg/mL csic.es
Staphylococcus aureusHydrazides/Hydrazones6.25 - 100 µg/mL nih.govresearchgate.net
MRSAHydrazides/Hydrazones6.25 - 100 µg/mL nih.govresearchgate.net
Escherichia coliHydrazides/Hydrazones6.25 - 100 µg/mL nih.govresearchgate.net
Klebsiella pneumoniaeSemicarbazonesModerate activity (37.5–150 μg/mL) csic.es

Antifungal Properties

This compound and its derivatives have been investigated for their antifungal capabilities. The parent compound itself has demonstrated antifungal properties. wikipedia.org Research has explored derivatives such as semicarbazones, which have shown good antifungal activity against strains like Candida albicans and C. rugosa. csic.es Additionally, hydrazide and hydrazone derivatives of indole-3-aldehyde have been tested against Candida albicans, showing a broad spectrum of activity with MIC values between 6.25 and 100 µg/mL. nih.govresearchgate.net

Antiviral Properties

Research has identified this compound as a reactant for preparing inhibitors of the Dengue virus protease, indicating its potential in developing antiviral agents. sigmaaldrich.com The NS2B-NS3 protease of the Dengue virus is essential for viral replication, making it a key target for antiviral drugs. nih.gov While direct antiviral data for the parent compound is limited in the provided context, the focus has been on its derivatives. Studies have explored various indole-containing compounds as potent inhibitors of flavivirus proteases, including those from the Dengue and Zika viruses. nih.gov For instance, computational screening and in vitro assays have identified novel inhibitors of the Dengue virus NS2B-NS3 protease, some of which are indole (B1671886) derivatives, demonstrating their potential for development as anti-flaviviral drugs. nih.govmdpi.com

Antitrypanosomal and Antiamoebic Activities

Research into the antiparasitic properties of this compound has primarily focused on the synthesis of derivatives to enhance efficacy. While information on the direct antitrypanosomal activity of the parent compound is limited, studies have shown that the indole motif is crucial for the antitrypanosomal activity in related compound classes like N5-substituted paullones. plos.org When the indole structure is absent or replaced in these derivatives, a complete loss of activity against Trypanosoma brucei is observed, highlighting the essential role of the indole scaffold in targeting the parasite. plos.org

In the realm of antiamoebic research, derivatives of this compound have demonstrated significant activity against Entamoeba histolytica, the parasite responsible for amoebiasis. nih.gov A series of newly synthesized indole-3-carboxaldehyde (B46971) thiosemicarbazones and their corresponding palladium(II) complexes were evaluated for their antiamoebic potential. The study found that the palladium complexes were consistently more potent than their respective parent ligands. nih.gov Several of these complexes exhibited greater activity than the standard drug metronidazole, indicating a promising avenue for the development of new antiamoebic agents. nih.gov

Urease Inhibitory Activity (e.g., against Helicobacter pylori)

The enzyme urease is a critical virulence factor for the bacterium Helicobacter pylori, allowing it to survive in the acidic environment of the stomach. nih.gov Consequently, inhibiting urease is a key strategy for eradicating H. pylori infections. Derivatives of this compound have been investigated as potent urease inhibitors. nih.govmdpi.com

A study involving a series of N-substituted indole-3-carbaldehyde oxime derivatives identified several compounds with significant urease inhibitory activity. nih.gov Two compounds, in particular, demonstrated potency far exceeding that of the standard inhibitor, thiourea (B124793). nih.govmdpi.com Molecular docking studies suggest these compounds interact effectively with the active site of the urease enzyme. nih.gov

Anti-Inflammatory Research (Mechanistic Focus)

This compound (also referred to as indole-3-aldehyde or IAld), a metabolite of tryptophan produced by gut microbiota, exhibits significant anti-inflammatory properties through multiple molecular mechanisms. wikipedia.orgmdpi.comnih.gov

One primary mechanism involves the activation of the aryl hydrocarbon receptor (AhR). mdpi.comnih.gov By acting as an AhR agonist, this compound triggers a cascade that inhibits inflammatory pathways. wikipedia.orgmdpi.com In models of intestinal inflammation, this activation has been shown to prevent the production of reactive oxygen species (ROS) and block the NF-κB/NLRP3 inflammatory pathway. mdpi.com This leads to a reduction in the secretion of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, thereby mitigating inflammatory damage and helping to restore intestinal barrier function. nih.gov

Another identified mechanism involves the microRNA pathway. Research has shown that this compound can suppress inflammatory responses in macrophages by upregulating miR-1271-5p, which in turn downregulates its direct target, histone deacetylase 9 (HDAC9). nih.gov This activation of the miR-1271-5p/HDAC9 signaling cascade helps to mitigate the inflammatory response. nih.gov

Neuroprotective Research

Research into the neuroprotective potential of indole compounds has identified promising activity, particularly with derivatives of this compound, such as indole-3-carbinol (I3C). nih.gov While direct studies on this compound are emerging, the mechanisms elucidated for I3C provide a strong basis for its potential role in neuroprotection.

A key mechanism is the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2)-antioxidant responsive element (ARE) system, which is a primary cellular defense against oxidative stress-induced brain damage. nih.gov Phytochemicals like I3C can induce the antioxidant defense mechanism by blocking the Nrf2-Keap1 complex, leading to Nrf2 activation and translocation to the nucleus. nih.gov Furthermore, related tryptophan metabolites that are absorbed from the intestine can confer neuroprotective effects against conditions like cerebral ischemia and Alzheimer's disease. wikipedia.org

Antineoplastic Research (Precursor and Mechanistic Focus)

Precursor in the Synthesis of Potential Antitumor Agents (e.g., camalexin, coscinamide, cryptosanguinolentine)

This compound is a valuable intermediate and starting material in the synthesis of various biologically active compounds and indole alkaloids with potential antitumor properties. researchgate.netekb.eg Its chemical structure allows for facile C-C and C-N coupling reactions, making it a versatile building block for more complex molecules. researchgate.net

It serves as a key precursor for the synthesis of several notable compounds, including:

Camalexin: A phytoalexin found in plants that has been studied for its antitumor activities. researchgate.net

Coscinamides: Marine-derived alkaloids that have been investigated for their biological activities. researchgate.net

Cryptosanguinolentine: A naturally occurring indoloquinoline alkaloid that exhibits significant biological effects. researchgate.net

Inhibition of DNA Replication and Transcription Pathways

The antineoplastic activity associated with this compound is often indirect, stemming from its role as a precursor to more complex, active molecules. For instance, cryptosanguinolentine, which can be synthesized from this compound, is known to inhibit DNA replication and transcription. researchgate.net The process of DNA replication involves the unwinding of the DNA double helix and the synthesis of new complementary strands by enzymes like DNA polymerase. khanacademy.org Transcription is the process where a segment of DNA is copied into an RNA molecule. nih.gov By inhibiting these fundamental processes, compounds derived from this compound can disrupt the proliferation of cancer cells.

Modulation of Bcl-2 family proteins

Research into the direct interaction of this compound with Bcl-2 family proteins—central regulators of the intrinsic apoptotic pathway—is still an emerging field. The Bcl-2 family consists of both pro-apoptotic members (like Bax and Bak) and anti-apoptotic, or pro-survival, members (like Bcl-2 itself) nih.govyoutube.combohrium.com. The balance between these opposing factions dictates a cell's fate, either committing it to or protecting it from programmed cell death.

While direct modulation by this compound is not extensively documented, the indole scaffold is a well-established pharmacophore in medicinal chemistry. Notably, this compound is utilized as a key reactant in the synthesis of molecules designed to act as inhibitors of Bcl-2 family proteins sigmaaldrich.com. This suggests that while the parent compound's activity is under investigation, its derivatives are being actively explored for their potential to induce apoptosis in pathological cells by targeting pro-survival Bcl-2 proteins. The mechanism of such inhibitors often involves mimicking the action of pro-apoptotic BH3-only proteins, which bind to and neutralize the anti-apoptotic members, thereby unleashing the apoptotic cascade nih.govbohrium.com.

Tryptophan Dioxygenase Inhibition

Tryptophan dioxygenase (TDO), alongside the related enzyme indoleamine 2,3-dioxygenase (IDO), is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism nih.govfrontiersin.org. These enzymes play a crucial role in immune tolerance, and their overexpression in some tumor environments can lead to immunosuppression by depleting local tryptophan levels. Consequently, inhibitors of TDO and IDO are of significant interest as potential cancer immunotherapeutics.

This compound serves as an important precursor or starting material for the synthesis of Tryptophan Dioxygenase inhibitors sigmaaldrich.com. Specifically, it is used in the preparation of pyridyl-ethenyl-indoles, a class of compounds investigated as potential anticancer immunomodulators through their TDO inhibitory action sigmaaldrich.com. The research focus is on developing derivatives that can selectively target TDO, thereby preventing the degradation of tryptophan and helping to restore an anti-tumor immune response.

Other Biological Activities under Investigation

Antioxidant Activity

This compound has demonstrated notable antioxidant properties. The stability of its indole nucleus contributes to its ability to scavenge free radicals researchgate.net. The antioxidant potential of the compound and its derivatives has been evaluated using various in vitro models, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the inhibition of microsomal lipid peroxidation (LPO) assay derpharmachemica.com.

In one study, this compound itself showed considerable DPPH radical scavenging activity. The study further synthesized a series of novel analogues by conjugating different aryl amines to the indole-3-carboxaldehyde scaffold. It was observed that these modifications could significantly enhance the antioxidant activity compared to the parent compound derpharmachemica.com. The mechanism of DPPH scavenging involves the antioxidant molecule donating a hydrogen atom or an electron to the DPPH free radical, converting it to a colorless product and causing a decrease in absorbance at 517 nm derpharmachemica.com.

Table 1: DPPH Radical Scavenging Activity of this compound and a Derivative.
CompoundAssayObservationReference
This compoundDPPH Radical ScavengingShowed considerable antioxidant activity. derpharmachemica.com
1-(2-chloroacetyl)-1H-indole-3-carbaldehydeDPPH Radical ScavengingExhibited negligible activity compared to the parent compound. derpharmachemica.com
Aryl amine conjugates of this compoundDPPH Radical ScavengingShowed significant enhancement in activity. derpharmachemica.com

Monoamine Oxidase Inhibition

The indole structure is a key feature in many compounds that interact with the central nervous system. Research has identified that derivatives of this compound can act as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine. For instance, the natural product Aplysinopin is a known monoamine oxidase inhibitor that is structurally derived from the this compound scaffold researchgate.net. This inhibitory activity makes such derivatives potential candidates for the development of antidepressant medications.

Muscle Relaxant Properties

The versatility of the this compound structure allows for its use in the synthesis of a wide range of biologically active compounds. Among these are molecules with muscle relaxant properties. One notable example is α,β-cyclopiazonic acid, a mycotoxin whose synthesis involves intermediates derived from the indole core structure exemplified by this compound researchgate.netresearchgate.net. This indicates the role of the parent compound as a building block for more complex molecules with specific pharmacological effects.

Hypoglycemic Potential

There is growing interest in the potential of this compound and its derivatives as hypoglycemic agents sigmaaldrich.com. As a tryptophan metabolite, this compound is naturally present in the gut and can interact with intestinal cells wikipedia.org. Research has shown that indole itself can trigger the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells wikipedia.org. GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, making it a key target in diabetes treatment nih.govresearchgate.net. Studies have begun to explore the direct effects of this compound on GLP-1 secretion, suggesting a potential mechanism through which it could influence glucose homeostasis. This line of investigation positions this compound as a compound of interest for the development of novel antidiabetic therapies.

Intestinal Barrier Protective Effects

This compound (also known as Indole-3-carboxaldehyde or IAld) has been identified as a key metabolite, often derived from gut microbiota's processing of tryptophan, with a significant role in maintaining intestinal homeostasis. mdpi.comnih.gov Its protective effects on the intestinal barrier are attributed to several distinct mechanisms.

One primary mechanism is the activation of the aryl hydrocarbon receptor (AhR). mdpi.comnih.govnih.gov By activating AhR, this compound helps to preserve the intestinal epithelial barrier. mdpi.com This activation is crucial for promoting the proliferation of intestinal stem cells (ISCs), which is vital for repairing gut barrier disruption. nih.gov

Furthermore, the compound demonstrates potent anti-inflammatory and antioxidant properties. Research on lipopolysaccharide (LPS)-induced intestinal inflammation shows that this compound can inhibit the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, a key component in the inflammatory response. mdpi.comnih.gov Mechanistically, it prevents the production of reactive oxygen species (ROS), maintains mitochondrial membrane potential, and subsequently blocks the NF-κB/NLRP3 inflammatory pathway in intestinal epithelial cells. mdpi.comnih.gov This inhibition of oxidative stress and inflammation effectively prevents intestinal epithelial barrier injury. mdpi.com For instance, it has been shown to prevent damage to the distribution of the tight junction protein ZO-1 in intestinal epithelial cells. mdpi.com

In the context of infections, such as by Toxoplasma gondii, derivatives of this compound have shown protective effects. mdpi.comnih.gov Studies in mice revealed that these compounds could increase levels of the antioxidant glutathione (GSH) in the small intestine while reducing levels of malondialdehyde (MDA) and nitric oxide (NO), which are markers of oxidative stress. mdpi.comnih.gov They also decreased serum levels of diamine oxidase (DAO), an indicator of intestinal barrier damage. mdpi.comnih.gov

However, the efficacy of this compound can be context-dependent. One study found it was unable to reverse the detrimental intestinal effects caused by a fiber-free diet in mice. frontiersin.org In weaned piglets, its primary benefit was observed in promoting intestinal epithelial proliferation rather than directly enhancing barrier function. frontiersin.org

Molecular Docking Studies

Molecular docking simulations have been employed to investigate the interactions between this compound and various proteins at a molecular level, providing insights into its binding affinities and potential biological targets. These computational studies are foundational, focusing on the biophysical interactions rather than clinical outcomes.

Ligand-Protein Interaction Analysis

Molecular docking studies have analyzed the binding modes and energies of this compound with several protein receptors. In one study, the compound was docked with seven different receptors, revealing a lowest binding energy of -7.2 kcal/mol, indicating favorable interaction. researchgate.net

More specific interactions have been identified in the context of parasitic infections. For example, docking studies with proteins from Toxoplasma gondii indicated that the aldehyde group on the indole scaffold is crucial for interaction. mdpi.comnih.gov It was found to form a hydrogen bond with NTPase-II and also to interact with TgCDPK1 through hydrogen bonding. mdpi.comnih.gov

Another computational study investigated various indole derivatives, including this compound, as potential inhibitors of the Hepatitis C NS5B polymerase. The docking results showed that these compounds exhibited good binding energies with the target protein, ranging from -6.72 to -8.53 kJ/mol, suggesting a stable interaction within the protein's active site. derpharmachemica.com The analysis of these ligand-protein complexes often reveals that the molecule is surrounded by specific amino acid residues within the binding pocket. derpharmachemica.com

Identification of Potential Molecular Targets

Through molecular docking, researchers have identified several potential molecular targets for this compound, highlighting its versatility as a bioactive molecule.

Based on its binding interactions, the following proteins have been suggested as potential targets:

Aryl hydrocarbon receptor (AhR) : Although often confirmed through biological assays, docking studies support its role as a ligand, initiating signaling cascades that protect the intestinal barrier. mdpi.comnih.gov

Toxoplasma gondii NTPase-II : The formation of a hydrogen bond suggests this enzyme is a potential target, which could be relevant for anti-parasitic activity. mdpi.comnih.gov

Toxoplasma gondii TgCDPK1 : Interaction via hydrogen bonding also implicates this protein kinase as a potential molecular target. mdpi.comnih.gov

Hepatitis C NS5B polymerase : Favorable binding energies suggest this viral enzyme could be a target for inhibition by indole derivatives. derpharmachemica.com

These computational findings provide a theoretical framework for understanding the compound's activity and guide further experimental validation of these potential targets. tandfonline.com

Applications of 1h Indole 3 Carbaldehyde in Specialized Organic Synthesis

Building Block for Complex Organic Molecules

1H-Indole-3-carbaldehyde is a fundamental building block in the synthesis of diverse and complex organic molecules. researchgate.netresearchgate.net Its indole (B1671886) core is a common motif in many biologically active compounds, and the aldehyde functional group provides a reactive site for numerous chemical transformations. researchgate.netekb.eg The carbonyl group readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions, as well as reductions, making it an essential precursor for a variety of heterocyclic derivatives. researchgate.netresearchgate.netsemanticscholar.org

The reactivity of the aldehyde allows for its use in multicomponent reactions (MCRs), which are efficient processes for creating molecular complexity in a single step. researchgate.net Deuterated versions of indole-3-carboxaldehydes are also valuable as building blocks in the synthesis of deuterated bioactive molecules for metabolic studies. orgsyn.org Its adaptability is central to creating value-added chemical products through transformations like nucleophilic additions and condensations. nbinno.com

Precursor in Natural Product Synthesis and Analog Design

The indole structure is a key component of many natural products, particularly alkaloids, which exhibit a wide range of biological activities. This compound is a crucial starting material for the synthesis of numerous bioactive indole alkaloids. thieme-connect.comekb.egresearchgate.net Synthetic pathways are often more practical than isolation from natural sources, which can be difficult and time-consuming. thieme-connect.comresearchgate.net

This compound is instrumental in the synthesis of various classes of natural products, including:

Phytoalexins: These are antimicrobial compounds produced by plants. This compound is a precursor for phytoalexins such as brassinin (B1667508), cyclobrassinin, brassilexin, and camalexin. thieme-connect.comekb.eg

Bis(indole) Alkaloids: It is used in the synthesis of rhopaladines A–D. thieme-connect.com

Other Bioactive Alkaloids: It serves as a precursor for coscinamides A and B, α-cyclopiazonic acid, isocryptolepine, and indolmycin. thieme-connect.comekb.eg

The table below summarizes some of the key natural products and their analogs synthesized using this compound as a precursor.

Natural Product ClassSpecific ExamplesBiological Relevance
PhytoalexinsBrassinin, Cyclobrassinin, CamalexinAntimicrobial, Antifungal
Bis(indole) AlkaloidsRhopaladines A–DBioactive Marine Alkaloids
Other AlkaloidsCoscinamides, IsocryptolepineAntitumor, Antiplasmodial

Synthesis of Multifunctional Silica (B1680970) Nano-vehicles and Magnetic Nanoparticles

In the realm of materials science, this compound finds application in the creation of advanced nanomaterials. It can undergo Schiff base condensation reactions to form multifunctional silica nano-vehicles and magnetic nanoparticles. sigmaaldrich.com This process involves the reaction of the aldehyde group with amine groups on the surface of the nanoparticles, effectively conjugating the indole moiety to the material. These indole-conjugated nanoparticles have been investigated for their potential biological applications. sigmaaldrich.comthegoodscentscompany.com

Role in Agrochemical Development

This compound has demonstrated notable antifungal properties. wikipedia.org This inherent biological activity makes it a compound of interest in the development of new agrochemicals. Research has shown its effectiveness in controlling root rot in medicinal plants like Scutellaria baicalensis by inhibiting the growth of fungal pathogens such as Fusarium solani. mdpi.com

Its mechanism of action involves disrupting the mitochondrial antioxidant pathway in the fungus, leading to an accumulation of reactive oxygen species (ROS) and ultimately causing fungal cell death. mdpi.com This targeted action suggests its potential as a lead compound for developing innovative and effective pesticides. mdpi.com The development of microbial agents is also an area of focus to combat plant fungal diseases. mdpi.com

Industrial Applications (e.g., dyes, fragrances)

The versatile chemical nature of this compound extends to various industrial applications. It serves as a key intermediate in the synthesis of dyes, where the indole structure can contribute to the chromophoric system of the dye molecule. nbinno.com While its direct use as a fragrance component is not extensively documented, its role as a chemical intermediate is noted in the fragrance and flavor industry. thegoodscentscompany.com The primary industrial utility of this compound lies in its function as a versatile intermediate for producing a wide range of specialty and fine chemicals. nbinno.com

Future Research Directions and Unexplored Avenues for 1h Indole 3 Carbaldehyde

Development of Novel and Sustainable Synthetic Routes

While traditional methods for synthesizing 1H-indole-3-carbaldehyde, such as the Vilsmeier-Haack reaction, are effective, future research is increasingly focused on developing more environmentally benign and efficient processes. orgsyn.orgnih.gov The emphasis is on "green chemistry" principles, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency.

A significant area of development is the use of multicomponent reactions (MCRs). MCRs are inherently sustainable as they combine three or more reactants in a single step to form a complex product, minimizing purification steps and solvent usage. nih.gov this compound is an ideal precursor for MCRs, enabling the assembly of pharmaceutically relevant scaffolds like pyrimidine (B1678525) and carbazole (B46965) derivatives. nih.gov

Another promising direction is the advancement of catalytic methods. Recently, a catalytic version of the Vilsmeier-Haack formylation of indoles has been developed, which operates under mild conditions. orgsyn.org Further research could focus on exploring different catalytic systems, such as those based on earth-abundant metals or novel organocatalysts, to improve yields and substrate scope. researchgate.net Eco-friendly, clay-mediated reactions also present a novel route for synthesizing derivatives like symmetrical and unsymmetrical triindolylmethanes from this compound.

Synthetic StrategyKey FeaturesAdvantages
Multicomponent Reactions (MCRs) Combines three or more reactants in a single synthetic operation.High atom economy, reduced waste, operational simplicity, access to molecular complexity.
Catalytic Vilsmeier-Haack Utilizes a P(III)/P(V)=O cycle for formylation under mild conditions.Mild reaction conditions, suitable for late-stage formylation, tolerates various functional groups. orgsyn.org
Visible-Light Photocatalysis Uses light energy and a photocatalyst (e.g., Rose Bengal) to drive the reaction.Utilizes a renewable energy source, operates under mild conditions, avoids harsh reagents. researchgate.net
Clay-Mediated Synthesis Employs clays (B1170129) as catalysts for tandem reactions.Environmentally friendly, reusable catalysts, potential for solvent-free conditions.

Elucidation of Broader Biological Mechanisms of Action beyond AhR Agonism

The biological activity of this compound and its derivatives extends far beyond AhR agonism. researchgate.net These compounds exhibit a wide spectrum of pharmacological effects, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net A crucial future direction is to move beyond phenomenological observations and elucidate the specific molecular mechanisms underlying these activities.

For instance, certain derivatives have shown potent antioxidant activity, in some cases superior to the standard butylated hydroxy anisole (B1667542) (BHA), by scavenging free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and inhibiting lipid peroxidation. derpharmachemica.com Future work should aim to identify the specific cellular pathways modulated by these compounds to achieve these antioxidant effects. Similarly, while various derivatives are known to have anticancer properties, their precise molecular targets, such as specific kinases or apoptosis-related proteins, often remain to be identified. researchgate.net Research into their potential as urease inhibitors for combating Helicobacter pylori also represents a promising avenue. mdpi.com

Biological ActivityPotential Mechanism/Target
Antioxidant Direct free radical scavenging (DPPH), inhibition of microsomal lipid peroxidation. derpharmachemica.com
Anti-inflammatory Inhibition of enzymes like 5-lipoxygenase and nitric oxide synthase. tandfonline.com
Antimicrobial Disruption of microbial cell membranes or inhibition of essential enzymes. researchgate.net
Anticancer Inhibition of tryptophan dioxygenase, modulation of Bcl-2 family proteins. sigmaaldrich.com
Anti-urease Inhibition of urease enzyme activity, relevant for Helicobacter pylori infections. mdpi.com

Exploration of Materials Science Applications

The unique chemical structure of this compound, featuring a fused aromatic ring system with a reactive aldehyde group, makes it a versatile building block for novel materials. researchgate.net This remains a largely underexplored area with significant potential. The indole (B1671886) nucleus is electron-rich and can participate in the formation of conjugated systems, which are essential for electronic and optical materials.

Future research could focus on synthesizing polymers incorporating the indole moiety to develop organic semiconductors or conductive materials. The aldehyde group provides a convenient handle for polymerization or for grafting onto other material surfaces. Furthermore, the chromophoric nature of indole derivatives suggests their potential application in the development of dyes, chemical sensors, and nonlinear optical (NLO) materials. researchgate.nettandfonline.com The investigation of indole-based molecular switches, whose properties can be altered by external stimuli like light or pH, is another exciting frontier. tandfonline.com

Advanced Computational Modeling for Rational Design of Derivatives

Computational chemistry offers powerful tools to accelerate the discovery and optimization of this compound derivatives. tandfonline.com Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict the molecular structure, vibrational frequencies, and electronic properties of new compounds before they are synthesized. tandfonline.com This allows for an in silico pre-screening of candidates with desired characteristics.

Molecular docking simulations are invaluable for understanding and predicting how these derivatives interact with biological targets. tandfonline.com By modeling the binding of a ligand to a protein's active site, researchers can rationally design modifications to the indole scaffold to enhance binding affinity and selectivity. Other computational methods like Hirshfeld surface analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping provide deeper insights into intermolecular interactions, charge distribution, and reactive sites, all of which are crucial for the rational design of new molecules for both biological and materials science applications. tandfonline.com

Computational MethodApplication in ResearchPredicted Properties
Density Functional Theory (DFT) Optimization of molecular structure and vibrational analysis. tandfonline.comGeometric parameters, vibrational modes, energy levels.
Molecular Docking Prediction of ligand-protein interactions. tandfonline.comBinding affinity, binding pose, identification of key interactions.
TD-DFT Analysis of electronic properties and UV-Vis spectra. tandfonline.comElectronic transitions, absorption wavelengths.
Hirshfeld Surface Analysis Investigation of intermolecular interactions in crystals. tandfonline.com3D and 2D surface analysis of molecular packing.
NBO/MEP Analysis Study of charge transfer and reactive sites. tandfonline.comDonor-acceptor interactions, charge distribution.

Integration with High-Throughput Screening for New Lead Compound Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands of compounds against a specific biological target. nih.gov The chemical versatility of this compound makes it an excellent starting point for generating large, diverse chemical libraries of derivatives. nih.gov

Future research should focus on the strategic design and synthesis of these libraries, followed by their systematic evaluation using HTS assays. By screening these libraries against a wide array of targets—such as kinases, proteases, and G-protein coupled receptors—researchers can identify "hits" or initial lead compounds for a variety of diseases. This approach significantly increases the efficiency of the drug discovery process, moving beyond the one-by-one synthesis and testing of compounds to a more industrialized and data-driven methodology. nih.gov The combination of combinatorial chemistry to build the libraries and HTS to screen them represents a powerful paradigm for unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology : The Vilsmeier-Haack formylation is a widely used method. Indole reacts with DMF and POCl₃ under controlled conditions to yield this compound. Recrystallization in methanol ensures purity . Alternative methods include condensation reactions using TsOH·H₂O as a catalyst in ethanol under reflux, achieving yields >95% . Key variables include temperature (reflux vs. ambient), solvent choice (ethanol, dichloromethane), and catalyst loading.

Q. How is this compound isolated from natural sources, and what analytical techniques confirm its identity?

  • Methodology : The compound has been isolated from marine organisms like Acanthaster planci via solvent extraction and chromatographic separation. Structural confirmation involves NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography. For example, hydrogen-bonded chains in its crystal structure (N1–H1A···O1 interactions) are resolved via X-ray diffraction .

Q. What are common functionalization strategies for this compound to generate bioactive derivatives?

  • Methodology : Oxime formation is achieved by reacting the aldehyde with hydroxylamine hydrochloride in ethanol under reflux, monitored by TLC (n-hexane/ethyl acetate). Schiff base synthesis involves condensation with amines (e.g., 4-amino-antipyrine) in methanol at 80°C . These derivatives are precursors for antimicrobial or antioxidant studies .

Advanced Research Questions

Q. How can multicomponent reactions (MCRs) leverage this compound to synthesize complex heterocycles?

  • Methodology : MCRs with guanidine nitrate and ketones yield pyrimidin-2-amine derivatives. For example, refluxing this compound, 1-(1H-indol-3-yl)ethanone, and guanidine nitrate in ethanol produces antimicrobial dihydropyrimidines. Reaction efficiency depends on stoichiometry and solvent polarity . Advanced optimization involves computational docking (e.g., AutoDock Vina) to predict bioactivity .

Q. What crystallographic tools and software are critical for resolving the structure of this compound derivatives?

  • Methodology : SHELX programs (SHELXL, SHELXS) are industry standards for small-molecule refinement. Hydrogen-bonding networks and unit cell parameters are analyzed using X-ray diffraction data. For example, SHELXPRO interfaces with crystallographic data to validate molecular packing and hydrogen-bond interactions .

Q. How do contradictory results in iodination reactions of this compound arise, and how can they be mitigated?

  • Methodology : Iodination at the 6-position using iodine/oxidizing agents may yield side products due to competing electrophilic substitution pathways. Contradictions in regioselectivity can arise from solvent polarity (dichloromethane vs. acetonitrile) or temperature. Mitigation involves optimizing reaction time, using continuous flow reactors for scalability, and validating products via HPLC-MS .

Q. What are the challenges in scaling up this compound-based reactions from lab to pilot scale?

  • Methodology : Key challenges include maintaining regioselectivity in MCRs and minimizing byproducts during iodination. Industrial-scale processes employ advanced purification (e.g., flash chromatography, recrystallization) and automated monitoring (e.g., in-line FTIR) to ensure consistency. Reaction kinetics studies using differential scanning calorimetry (DSC) help predict thermal risks .

Critical Analysis of Contradictions

  • Oxidation Pathways : reports two routes to 1H-indole-3-carboxylic acid: (1) oxidation of the aldehyde and (2) BuLi-mediated carboxylation. Discrepancies in yield/purity may arise from reaction conditions (e.g., -78°C for BuLi vs. ambient oxidation). Researchers must validate pathways via NMR and HPLC to resolve contradictions.
  • MCR Efficiency : While highlights high yields (>90%) in MCRs, notes challenges in regioselectivity. Systematic screening of catalysts (e.g., TsOH vs. HCl) and solvents (ethanol vs. DMF) is recommended.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.